molecular formula C21H18N4O4S2 B2517637 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 300568-28-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2517637
CAS No.: 300568-28-9
M. Wt: 454.52
InChI Key: XOGRJWIOHOJDPX-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyanophenyl Group: This step involves the attachment of the cyanophenyl group to the thiazole ring, often through a substitution reaction.

    Attachment of the Morpholinosulfonyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential as a bioactive compound.

    Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: By binding to the active site or allosteric sites.

    Modulation of receptor activity: By acting as an agonist or antagonist.

    Interference with cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Benzamide Derivatives: Compounds with the benzamide moiety but different functional groups.

    Sulfonyl Compounds: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c22-13-15-1-3-16(4-2-15)19-14-30-21(23-19)24-20(26)17-5-7-18(8-6-17)31(27,28)25-9-11-29-12-10-25/h1-8,14H,9-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRJWIOHOJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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